4-methyl-N-(pentan-3-yl)aniline
Description
4-Methyl-N-(pentan-3-yl)aniline (CAS 1021010-74-1) is a secondary amine with the molecular formula C₁₂H₁₉N and a molecular weight of 177.29 g/mol. Its structure consists of a para-methyl-substituted aniline core linked to a branched pentan-3-yl group (N-(1-ethylpropyl)) via the nitrogen atom . This compound is primarily used in pharmaceutical and materials science research due to its tunable electronic properties and steric bulk.
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
4-methyl-N-pentan-3-ylaniline |
InChI |
InChI=1S/C12H19N/c1-4-11(5-2)13-12-8-6-10(3)7-9-12/h6-9,11,13H,4-5H2,1-3H3 |
InChI Key |
KFADCQHQXHZRRA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=CC=C(C=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(pentan-3-yl)aniline typically involves the alkylation of 4-methylaniline with a suitable alkylating agent such as 3-pentyl bromide. The reaction is usually carried out in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of 4-methyl-N-(pentan-3-yl)aniline may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like distillation and recrystallization.
Types of Reactions:
Oxidation: 4-Methyl-N-(pentan-3-yl)aniline can undergo oxidation reactions, typically forming corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted anilines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated anilines.
Scientific Research Applications
4-Methyl-N-(pentan-3-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-(pentan-3-yl)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a) 3,4-Dimethyl-N-(pentan-3-yl)aniline (CAS 56038-89-2)
- Structure : Features two methyl groups at the 3- and 4-positions of the benzene ring.
- Impact: Increased steric hindrance and electron-donating effects compared to the mono-methyl analog. This enhances resistance to electrophilic substitution but may reduce solubility .
b) 4-Methoxy-N-(pentan-3-yl)aniline
- Structure : Replaces the methyl group with a methoxy (-OCH₃) substituent.
- Impact: The methoxy group is a stronger electron donor, altering reactivity in coupling reactions. NMR data shows a distinct ¹³C signal at δ 151.9 ppm for the methoxy carbon .
c) 4-Fluoro-2-methyl-N-(pentan-3-yl)aniline
- Structure : Introduces a fluorine atom at the 2-position and a methyl group at the 4-position.
Variations in the N-Substituent
a) 2,6-Di(pentan-3-yl)aniline (CAS 948587-90-4)
- Structure : Two pentan-3-yl groups at the 2- and 6-positions of the aniline ring.
- Physical Properties : Higher molecular weight (219.37 g/mol ) and boiling point (286°C ) due to increased steric bulk and van der Waals interactions .
b) 4-Methyl-N-(4-(trifluoromethyl)phenyl)aniline
Functional Group Replacements
a) 4-(Methylsulfanyl)-N-(pentan-3-yl)aniline (CAS 1019512-55-0)
- Structure : Substitutes the methyl group with a methylthio (-SCH₃) group.
b) 4-Methoxy-N-(4-methyl-1-phenylpentan-3-yl)aniline (4m)
Comparative Data Table
Biological Activity
4-methyl-N-(pentan-3-yl)aniline is a substituted aniline derivative that has garnered attention in various fields of research, particularly in organic chemistry and materials science. This compound's biological activity is of significant interest, especially regarding its potential applications in pharmaceuticals and sensor technologies. This article synthesizes current findings on the biological activity of 4-methyl-N-(pentan-3-yl)aniline, focusing on its interactions with biological systems, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
4-methyl-N-(pentan-3-yl)aniline is characterized by its aniline backbone with a methyl group at the para position and a pentan-3-yl substituent at the nitrogen atom. Its molecular formula is C11H17N, and it possesses distinct physical and chemical properties that influence its biological interactions.
Interaction Studies
Research indicates that 4-methyl-N-(pentan-3-yl)aniline interacts with various biological targets, primarily through enzyme inhibition and receptor modulation. Interaction studies have shown that this compound may affect pathways involved in neurodegenerative diseases, psychiatric disorders, and other conditions.
-
Enzyme Inhibition :
- Preliminary studies suggest that 4-methyl-N-(pentan-3-yl)aniline may inhibit specific enzymes associated with neurotransmitter metabolism, potentially influencing mood regulation and cognitive functions .
- The compound's structural features may enhance its binding affinity to target enzymes, making it a candidate for further investigation in drug development.
- Receptor Modulation :
Case Study 1: Neuroprotective Effects
A study conducted on the neuroprotective effects of 4-methyl-N-(pentan-3-yl)aniline highlighted its potential in mitigating oxidative stress-induced neuronal damage. The compound was tested in vitro using neuronal cell lines exposed to oxidative stressors. Results indicated a significant reduction in cell death and an increase in cell viability when treated with this aniline derivative compared to control groups .
Case Study 2: Sensor Applications
In materials science research, derivatives of aniline, including 4-methyl-N-(pentan-3-yl)aniline, have been explored for their electrical conductivity properties when polymerized into polyaniline (PANI). These polymers demonstrated high sensitivity to environmental changes such as humidity and ammonia levels, making them suitable for sensor applications . The incorporation of bulky alkyl substituents like pentan-3-yl was found to enhance the luminescence properties of the resulting polymers, indicating potential uses in optical sensors.
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Enzyme Inhibition | Potential inhibition of neurotransmitter-metabolizing enzymes; implications for mood disorders. |
| Receptor Modulation | Modulation of NMDA receptors; potential therapeutic applications for anxiety and depression. |
| Neuroprotective Effects | Reduction in oxidative stress-induced neuronal damage; increased cell viability in vitro. |
| Sensor Applications | Enhanced electrical properties in PANI derivatives; potential for environmental monitoring. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
